molecular formula C9H21ClN2O2 B6351802 N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate CAS No. 2368828-53-7

N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate

Cat. No.: B6351802
CAS No.: 2368828-53-7
M. Wt: 224.73 g/mol
InChI Key: FEBYCPXWJZJCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate is a chemical compound with the molecular formula C9H18N2O.ClH.H2O. It is known for its various applications in scientific research and industry. The compound is characterized by its solid physical form and is typically stored at room temperature .

Preparation Methods

The synthesis of N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate involves several steps. The primary synthetic route includes the reaction of piperidine derivatives with methylating agents under controlled conditions. Industrial production methods often involve the use of high-purity reagents and optimized reaction conditions to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate can be compared with other similar compounds, such as:

    N,N-Dimethyl-4-piperidinecarboxamide hydrochloride: This compound has a similar structure but differs in the degree of methylation.

    4-Piperidinecarboxamide hydrochloride: This compound lacks the N,N-dimethyl groups, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

N,N,4-trimethylpiperidine-4-carboxamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH.H2O/c1-9(8(12)11(2)3)4-6-10-7-5-9;;/h10H,4-7H2,1-3H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBYCPXWJZJCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)N(C)C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.